SNK 863
Description
SNK 863, initially termed "wound healing substance (WHS)," is a bacterial product derived from Clostridium perfringens. It has demonstrated significant growth-promoting effects on human keratinocytes, enhancing both proliferation and differentiation, which are critical for wound healing .
Properties
CAS No. |
159704-84-4 |
|---|---|
Molecular Formula |
C16H23BO3Si |
Synonyms |
SNK 863 |
Origin of Product |
United States |
Comparison with Similar Compounds
Future Research Directions
Structural Elucidation : Determine this compound’s molecular formula and 3D structure to enable rational drug design.
Mechanistic Studies : Investigate its interaction with proteasomes or phosphorylation cascades, as seen in Polo-like kinase systems .
Clinical Translation : Conduct preclinical trials to assess bioavailability, toxicity, and comparative efficacy against established growth factors.
Q & A
Q. What are the recommended methodologies for synthesizing SNK 863, and how can researchers validate its chemical structure?
To synthesize this compound, follow protocols for analogous compounds under high-purity conditions, such as reflux reactions with inert gas protection. Structural validation requires multi-modal spectroscopy:
- Nuclear Magnetic Resonance (NMR) : Confirm functional groups and connectivity .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D atomic arrangements (if crystalline) .
Document purity via HPLC (≥95%) and elemental analysis . For reproducibility, include detailed synthetic parameters (e.g., solvent ratios, temperature gradients) in supplementary materials .
Q. How can researchers ensure the purity and structural integrity of this compound during experimental replication?
- Standardized Protocols : Adopt step-by-step procedures from peer-reviewed literature, specifying equipment calibration (e.g., HPLC column type, detector sensitivity) .
- Negative Controls : Compare synthesized batches with commercial reference standards (if available) .
- Peer Validation : Share raw spectral data and synthetic logs with collaborators for independent verification .
Q. What are the key literature databases and search strategies for identifying prior studies on this compound?
-
CNKI (China National Knowledge Infrastructure) : Use advanced filters for the 863 Program (National High-Tech R&D Program) to locate government-funded studies .
文献检索,最强实战!41:15
-
PubMed/Google Scholar : Combine keywords (e.g., “this compound” + “synthesis” + “application”) with Boolean operators .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-Analysis : Aggregate datasets from multiple studies and apply statistical tests (e.g., ANOVA with post-hoc SNK tests) to identify outliers .
- Contextual Factors : Compare experimental variables (e.g., cell lines, dosage regimes, solvent carriers) that may influence bioactivity .
- Mechanistic Studies : Use knockdown assays (e.g., siRNA) to isolate this compound’s target pathways and validate inconsistencies .
Q. What experimental design principles minimize bias in assessing this compound’s therapeutic potential?
- Blinded Studies : Assign compound administration and data analysis to separate teams .
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to avoid threshold effects .
- Positive/Negative Controls : Include known agonists/inhibitors to benchmark activity .
- Power Analysis : Calculate sample sizes a priori to ensure statistical significance .
Q. How can computational modeling enhance the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding affinities and metabolic stability using software like AutoDock or GROMACS .
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate structural modifications (e.g., substituent additions) with bioavailability data .
- In Silico Toxicity Screening : Use platforms like ADMETLab 2.0 to flag potential off-target effects .
Q. What strategies improve reproducibility in this compound’s in vivo studies?
- Strain-Specific Protocols : Standardize animal models (e.g., C57BL/6 mice) and housing conditions .
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and clearance rates across timepoints .
- Open Science Practices : Share raw data (e.g., ELISA results, histopathology images) via repositories like Figshare .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

